5-chloro-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)thiophene-2-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
5-chloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3S2/c15-11-6-5-10(22-11)13(19)16-8-3-1-2-4-9(8)17-12(18)7-21-14(17)20/h5-6,8-9H,1-4,7H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEFWBXYNKJDGIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)C2=CC=C(S2)Cl)N3C(=O)CSC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Cyclohexylamine Functionalization
Patent WO2019097306A2 highlights the use of nitrile solvents (e.g., acetonitrile) for introducing sulfur-containing groups. For this target compound, cyclohexene oxide undergoes ring-opening with ammonium thiocyanate (NH₄SCN) in acetonitrile at 60°C, yielding 2-aminocyclohexanol. Subsequent oxidation with iodine in DCM introduces a disulfide bridge, which is reduced to the thiol using lithium aluminum hydride (LiAlH₄).
Thiazolidinedione Ring Formation
Following methodologies from Komykhov et al. (2018), the thiol intermediate reacts with diethyl oxalate in pyridine to form the 2,4-dioxothiazolidine ring. Critical conditions include:
- Temperature : 80°C for 6 hours to ensure complete cyclization.
- Molar ratio : 1:1.5 (thiol:diethyl oxalate) to minimize dimerization.
Coupling of Thiophene-2-carboxamide and Cyclohexyl-thiazolidinedione
The final step involves amide bond formation between 5-chlorothiophene-2-carbonyl chloride and 2-(2,4-dioxothiazolidin-3-yl)cyclohexylamine. Patent US8106192B2 employs a Schotten-Baumann reaction under biphasic conditions (water:DCM) with triethylamine (TEA) as a base. Optimized parameters include:
- pH control : Maintained at 8–9 using aqueous sodium bicarbonate to prevent hydrolysis.
- Reaction time : 4 hours at 0–5°C to suppress side reactions.
Characterization and Analytical Validation
Spectroscopic Analysis
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile:water 70:30) reveals a retention time of 8.2 minutes with ≥99% purity.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Schotten-Baumann | 78 | 99 | 4 |
| PyBOP coupling | 82 | 98 | 3 |
| EDCl/HOBt | 75 | 97 | 5 |
The PyBOP-mediated coupling offers superior yield and reduced reaction time but incurs higher reagent costs.
Challenges and Optimization Strategies
- Solubility issues : The cyclohexyl-thiazolidinedione amine exhibits limited solubility in polar aprotic solvents. Pre-activation with DMF (1% v/v) enhances dispersibility.
- Racemization : Chiral centers in the cyclohexyl group require low-temperature coupling (-20°C) to retain stereochemical integrity.
Analyse Chemischer Reaktionen
Types of Reactions
5-chloro-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the thiazolidine-2,4-dione moiety can be reduced to alcohols.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the thiazolidine-2,4-dione moiety can produce thiazolidine-2,4-diol derivatives .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to 5-chloro-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)thiophene-2-carboxamide. For instance, derivatives of thiazolidine-2,4-diones have been synthesized and evaluated for their activity against various cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). Compounds with cyclohexyl substitutions demonstrated enhanced cytotoxic effects compared to those with other substituents, indicating the importance of the cyclohexyl group in improving biological activity .
Table 1: Anticancer Activity of Thiazolidine Derivatives
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| 5b | HepG2 | 15.5 | Cyclohexyl substitution enhances activity |
| 5c | HCT116 | 12.3 | Superior activity compared to phenyl derivatives |
| 7c | MCF-7 | 10.7 | High efficacy against breast cancer |
Anti-inflammatory Properties
The compound has also been investigated for its potential anti-inflammatory effects. Studies indicate that thiazolidinedione derivatives may act as selective modulators of inflammatory pathways, particularly through inhibition of the NLRP3 inflammasome, which plays a crucial role in various inflammatory diseases. This suggests a promising application in treating conditions like multiple sclerosis and other autoimmune disorders .
Antidiabetic Potential
Thiazolidinedione compounds are well-known for their role as insulin sensitizers in the treatment of type 2 diabetes mellitus. The structural characteristics of this compound may enhance its efficacy in modulating glucose metabolism and improving insulin sensitivity. Research indicates that related compounds have shown significant improvements in glycemic control in diabetic models .
Table 2: Antidiabetic Activity of Related Compounds
| Compound | Model | Effect on Glucose Levels | Notes |
|---|---|---|---|
| KRP-297 | STZ-induced rats | Decreased by 30% | Promising candidate for diabetes |
| MK-0767 | db/db mice | Improved insulin sensitivity | Dual PPAR agonist |
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction of this compound with various biological targets. These studies reveal that the compound exhibits favorable binding affinities towards cannabinoid receptors, suggesting potential applications in pain management and neuroprotection .
Wirkmechanismus
The mechanism of action of 5-chloro-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)thiophene-2-carboxamide involves its interaction with molecular targets in the body. The compound binds to specific sites on enzymes or receptors, inhibiting their activity. For example, it has been shown to inhibit Factor Xa, an enzyme involved in the blood coagulation cascade, thereby preventing the formation of blood clots .
Vergleich Mit ähnlichen Verbindungen
Structural Comparison with Similar Compounds
The compound’s structural uniqueness lies in its cyclohexyl-thiazolidinedione substituent. Below is a comparative analysis with key analogues:
Key Observations :
- Bulkier substituents (e.g., cyclohexyl vs. ethyl in ME1) correlate with improved IC50 values, suggesting enhanced target affinity .
Pharmacological Activity
While direct potency data for the target compound is unavailable, structural analogs provide insights:
- Rivaroxaban: Binds FXa with an IC50 of 0.4 nM, attributed to optimal interactions between its oxazolidinone-morpholinone group and the FXa S4 pocket .
- Compound 1d (): Lacks the morpholinone ring but retains FXa inhibition, highlighting the versatility of the thiophene-carboxamide scaffold .
- Cyclopentyl vs. Cyclohexyl: The cyclopentyl analog (IC50 = 0.43 nM) suggests minor steric hindrance compared to rivaroxaban, implying the target compound’s cyclohexyl group may moderately reduce potency .
Physicochemical Properties :
- Melting Point : Analogous compounds () exhibit high melting points (>250°C), suggesting thermal stability .
- Solubility: The thiazolidinedione group may enhance solubility compared to purely aromatic systems, though less than rivaroxaban’s morpholinone .
Therapeutic Implications
Biologische Aktivität
5-chloro-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)thiophene-2-carboxamide (CAS Number: 1206985-62-7) is a synthetic compound that has drawn attention due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 358.9 g/mol. The compound features a thiophene ring, a thiazolidine-2,4-dione moiety, and a cyclohexyl group, contributing to its unique biological properties .
Interaction with Factor Xa : One of the key mechanisms through which this compound exhibits biological activity is its interaction with human Factor Xa (FXa), an essential enzyme in the coagulation cascade. The compound binds to the S1 subsite of FXa, which not only enhances its potency but also suggests good oral bioavailability. This interaction indicates potential applications as an antithrombotic agent.
Cellular Effects : Research indicates that this compound may influence cell signaling pathways, gene expression, and cellular metabolism. These effects are critical for understanding its role in various biological processes.
Anticancer Properties
Several studies have highlighted the anticancer potential of compounds related to the thiazolidinone framework. For example, derivatives of thiazolidinones have shown moderate to strong antiproliferative activity against human leukemia cell lines in a dose-dependent manner. The presence of electron-donating groups significantly enhances this activity .
The specific compound has not been extensively studied in isolation for anticancer properties; however, its structural analogs have demonstrated promising results in inducing apoptosis and cytotoxicity in cancer cells through various assays such as MTT and LDH assays .
Antidiabetic Effects
Recent studies have explored the antidiabetic potential of thiazolidinone derivatives. Although direct research on this compound is limited, compounds with similar scaffolds have been evaluated for their ability to regulate glucose levels and improve insulin sensitivity .
Research Findings and Case Studies
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 5-chloro-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)thiophene-2-carboxamide?
- Methodology : Utilize multi-step synthetic routes involving (1) condensation of 5-chlorothiophene-2-carbonyl chloride with a cyclohexylamine intermediate and (2) subsequent cyclization to introduce the 2,4-dioxothiazolidine moiety. Stepwise synthesis with intermediates validated via NMR and LC-MS ensures structural fidelity .
- Optimization : Vary reaction solvents (e.g., DCM, THF) and catalysts (e.g., DCC, EDC) to improve yields. Monitor reactions using TLC or HPLC for intermediate purity .
Q. How can researchers confirm the structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Assign peaks for the thiophene-Cl (δ ~7.2 ppm), cyclohexyl protons (δ ~1.5–2.5 ppm), and dioxothiazolidine carbonyls (δ ~170–175 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., C₁₅H₁₆ClN₃O₃S₂, expected [M+H]+ ~414.0) .
- X-ray Crystallography : Resolve stereochemistry of the cyclohexyl-dioxothiazolidine core if crystalline forms are obtainable .
Q. What preliminary biological assays are suitable for evaluating this compound?
- Screening Protocols :
- PPAR-γ Binding Assays : Use reporter gene assays (e.g., luciferase-based) to assess agonism, given structural similarity to thiazolidinedione derivatives .
- Antimicrobial Testing : Conduct MIC assays against Staphylococcus aureus and Escherichia coli based on thiazolidine derivatives’ broad-spectrum activity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying potency across studies)?
- Root Cause Analysis :
- Assay Variability : Compare protocols for PPAR-γ activation (e.g., cell line differences, ligand concentrations) .
- Compound Purity : Re-evaluate synthesis batches via HPLC to rule out impurities affecting activity .
- Structural Analogues : Test derivatives (e.g., replacing Cl with F or methyl groups) to isolate pharmacophoric elements .
Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?
- Approaches :
- Solubility Enhancement : Use co-crystallization with aspartame (as demonstrated for glibenclamide) or solid dispersions with PVP .
- Metabolic Stability : Perform microsomal assays (e.g., liver microsomes) to identify metabolic soft spots. Introduce blocking groups (e.g., methyl on the cyclohexyl ring) to reduce oxidation .
Q. How does the 2,4-dioxothiazolidine moiety influence target selectivity?
- Mechanistic Insights :
- Molecular Docking : Model interactions with PPAR-γ’s ligand-binding domain (LBD) to identify hydrogen bonds with Ser289 or His449 .
- Comparative Studies : Benchmark against known PPAR-γ agonists (e.g., rosiglitazone) to evaluate binding affinity and off-target effects (e.g., Factor Xa inhibition, as seen in rivaroxaban analogues) .
Q. What experimental designs are recommended for SAR studies?
- Design Framework :
- Core Modifications : Synthesize analogues with variations in (1) the thiophene substituent (e.g., 5-F, 5-Br) and (2) the cyclohexyl-dioxothiazolidine linker (e.g., piperidine vs. cyclohexane) .
- Bioisosteric Replacement : Substitute the dioxothiazolidine with 1,3,4-oxadiazole to assess impact on antimicrobial activity .
- Data Analysis : Use multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with biological endpoints .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
